4-Chlorobenzenesulfonyl chloride

Beschreibung

Historical Trajectory and Foundational Role in Chemical Transformations

The journey of 4-chlorobenzenesulfonyl chloride in organic synthesis is deeply rooted in the industrial and academic advancements of the 20th century. Its initial prominence arose from its role as a key intermediate in the production of a variety of essential chemicals. Early manufacturing processes involved the reaction of chlorobenzene (B131634) with chlorosulfonic acid, a method that has been refined over the years for improved yield and purity. chemicalbook.comprepchem.comgoogle.com

One of its most significant foundational roles has been as a primary precursor to 4,4'-dichlorodiphenyl sulfone. google.com This monomer is crucial for the synthesis of high-performance thermoplastic polymers, most notably poly(ether sulfone)s (PES). researchgate.netnih.govgoogle.com These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in demanding environments across the aerospace, automotive, and medical industries. nih.gov

Beyond polymer chemistry, this compound historically served as a versatile building block in the synthesis of various organic compounds, including certain dyes and agricultural chemicals. google.comnih.gov Its ability to readily introduce the 4-chlorobenzenesulfonyl moiety into different molecular frameworks made it an indispensable tool for early synthetic chemists.

Electrophilic Reactivity Profiles and Mechanisms of Action

The chemical utility of this compound is dominated by its potent electrophilic character. The electron-withdrawing nature of the sulfonyl group and the chlorine atom on the benzene (B151609) ring, coupled with the chlorine atom of the sulfonyl chloride group, renders the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity makes it an excellent sulfonylating agent. solubilityofthings.com

A cornerstone of its application is the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. The reaction proceeds via a nucleophilic acyl-type substitution mechanism. An amine, acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. Typically, a base such as pyridine (B92270) is used to neutralize the hydrochloric acid byproduct.

Another key reaction showcasing its electrophilic nature is the Friedel-Crafts reaction. Specifically, in the presence of a Lewis acid catalyst like ferric chloride, this compound reacts with chlorobenzene to produce 4,4'-dichlorodiphenyl sulfone. google.com The Lewis acid activates the this compound, enhancing its electrophilicity and facilitating the electrophilic aromatic substitution onto the chlorobenzene ring.

Current Research Significance and Emerging Applications

The relevance of this compound continues to expand in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. It remains a vital intermediate in the development of novel pharmaceuticals. lookchem.comnih.gov For instance, it is utilized in the synthesis of precursors for the generation of highly reactive intermediates like 3,4-pyridyne, which are then used to construct complex heterocyclic scaffolds for drug discovery. chemicalbook.com Furthermore, the synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide highlights its application in modern synthetic methodologies, including continuous flow chemistry, which offers advantages in terms of safety and efficiency. researchgate.net

In the field of materials science, research is ongoing to create advanced polymers with tailored properties using derivatives of this compound. For example, the incorporation of functional groups, such as carboxylic acids, into poly(ether sulfone)s can be achieved by using monomers derived from the reaction of 4,4'-dichlorodiphenyl sulfone with functionalized bisphenols. nih.gov These modified polymers exhibit altered characteristics like increased hydrophilicity and can be used in applications such as specialized membranes and functional coatings. researchgate.netnih.gov

The compound's versatility is further demonstrated by its use as a model compound in chemical research to study the reactivity and properties of sulfonyl chloride-containing molecules, aiding in the development of new synthetic strategies. lookchem.com

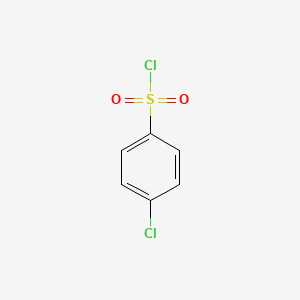

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYBFBAHAQEEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059174 | |

| Record name | Benzenesulfonyl chloride, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [CHEMINFO] | |

| Record name | 4-Chlorophenylsulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141 °C @ 15 MM HG | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ETHER & BENZENE | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00117 [mmHg] | |

| Record name | 4-Chlorophenylsulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS OR PLATES FROM ETHER | |

CAS No. |

98-60-2 | |

| Record name | 4-Chlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylsulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H55O3362D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 °C | |

| Record name | 4-CHLOROPHENYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 4 Chlorobenzenesulfonyl Chloride

Chlorosulfonation of Chlorobenzene (B131634): Industrial and Laboratory Preparations

The primary and most established method for synthesizing 4-Chlorobenzenesulfonyl chloride is the chlorosulfonation of chlorobenzene. chemicalbook.comguidechem.com This electrophilic aromatic substitution reaction is a cornerstone of its industrial production. The process generally involves reacting chlorobenzene with chlorosulfonic acid. chemicalbook.comguidechem.com

Reaction with Chlorosulfonic Acid: Stoichiometry and Yield Optimization

The reaction between chlorobenzene and chlorosulfonic acid is a critical step in the synthesis of this compound. Stoichiometry plays a pivotal role in maximizing the yield of the desired product while minimizing the formation of byproducts. google.com

Historically, achieving a high yield often necessitated a large excess of chlorosulfonic acid. google.com For instance, reacting 1 mole of chlorobenzene with 3 moles of chlorosulfonic acid has been reported to yield 72-73% of this compound, with the yield increasing to 80% when using 8 moles of the acid. google.com Another study reported a 70% yield when using 4 moles of chlorosulfonic acid per mole of chlorobenzene at 60°C. google.com

A laboratory-scale preparation involves the dropwise addition of 1.0 mole of chlorobenzene to 1.05 moles of chlorosulfonic acid at 70°C. Following this, thionyl chloride is added to the mixture. This specific method has been reported to produce this compound with a purity of 95% and a theoretical yield of 94.4%. prepchem.com

The reaction can be summarized as follows: C₆H₅Cl + HSO₃Cl → C₆H₄ClSO₂Cl + H₂O

Optimizing the molar ratio of reactants is crucial for industrial applications to ensure economic viability and reduce waste.

Influence of Halogenated Aliphatic Hydrocarbon Solvents

The use of solvents, particularly halogenated aliphatic hydrocarbons, has been investigated to improve the reaction conditions and yield. These solvents are organic compounds where one or more hydrogen atoms have been replaced by a halogen. iloencyclopaedia.org

Carrying out the reaction in a halogenated aliphatic hydrocarbon solvent, such as 1,2-dichloroethane (B1671644), has been shown to be beneficial. google.comgoogle.com While a reaction of 1 mole of chlorobenzene with 3 moles of chlorosulfonic acid at 55-60°C without a solvent yields 70% of the desired product, conducting the same reaction in 1,2-dichloroethane results in a comparable yield of 69%. google.com The key advantage of using these solvents lies in the subsequent workup and the ability to obtain an anhydrous product. google.com After the reaction, the mixture can be washed with water, and the organic layer containing the product can be separated. The water can then be removed by distillation along with the solvent, yielding anhydrous this compound. google.comgoogle.com

Examples of suitable halogenated aliphatic hydrocarbon solvents include:

Carbon tetrachloride

1,1-Dichloroethane

1,2-Dichloroethane

1,1,1-Trichloroethane

1,1,2-Trichloroethane

1,1,1,2-Tetrachloroethane google.com

Catalysis by Alkali Metal Salts and Ammonium (B1175870) Salts of Mineral Acids

The addition of catalysts can significantly enhance the efficiency of the chlorosulfonation reaction. Alkali metal salts of mineral acids and/or ammonium salts of mineral acids have been identified as effective catalysts. google.comgoogle.com

A process has been developed where chlorobenzene is reacted with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent in the presence of these salts. google.com For example, suspending sodium chloride in 1,2-dichloroethane with chlorosulfonic acid before the addition of chlorobenzene can lead to a high yield of this compound. google.com This catalytic approach is a key component of an improved process for preparing the target compound. google.com

Minimization of Byproduct Formation (e.g., 4,4'-Dichlorodiphenyl Sulfone)

A significant challenge in the synthesis of this compound is the formation of byproducts, most notably 4,4'-Dichlorodiphenyl sulfone. chemicalbook.comgoogle.com This sulfone is formed as a byproduct when chlorobenzene reacts with a stoichiometric excess of chlorosulfonic acid. google.com

The formation of 4,4'-dichlorodiphenyl sulfone can be influenced by the reaction conditions. For instance, a reaction with a 1:3 molar ratio of chlorobenzene to chlorosulfonic acid can result in a 9% yield of the sulfone byproduct. google.com The use of certain solvents can help to suppress side reactions, although this may sometimes come at the cost of a lower yield of the desired product. google.com

Minimizing the amount of excess chlorosulfonic acid used and carefully controlling reaction parameters are crucial strategies to suppress the formation of this and other byproducts like 4-chlorobenzenesulfonic acid. google.com

Alternative Synthetic Routes and Green Chemistry Approaches

While the chlorosulfonation of chlorobenzene remains a dominant method, alternative synthetic routes have been explored, some with considerations for greener chemical processes.

Reaction of Sodium 4-Chlorobenzenesulfonate (B8647990) with Chlorosulfonic Acid

An alternative pathway to this compound involves the reaction of sodium 4-chlorobenzenesulfonate with chlorosulfonic acid. google.com In one reported method, dried sodium 4-chlorobenzenesulfonate is suspended in chloroform and reacted with 2 moles of chlorosulfonic acid per mole of the salt, achieving a high yield of 89%. google.comgoogle.com Another method describes reacting p-chlorobenzenesulfonic acid with chlorosulfonic acid at 60°C for 1.5 hours. guidechem.com

This route offers the advantage of potentially using a smaller amount of chlorosulfonic acid compared to the direct chlorosulfonation of chlorobenzene. google.com

| Reactants | Solvent | Yield of this compound |

| Sodium 4-chlorobenzenesulfonate and Chlorosulfonic Acid | Chloroform | 89% google.comgoogle.com |

| p-Chlorobenzenesulfonic acid and Chlorosulfonic Acid | Not specified | Not specified guidechem.com |

Environmentally Benign Synthetic Procedures

Traditional synthesis routes for this compound, primarily the reaction of chlorobenzene with a large excess of chlorosulfonic acid, present significant environmental challenges. These include the use of highly corrosive reagents and the generation of substantial acidic waste streams. In response, research has focused on developing more environmentally friendly, or "green," synthetic alternatives that minimize waste, avoid harsh reagents, and improve atomic economy.

Another strategy to mitigate the environmental impact of the conventional chlorosulfonation method involves modifying the existing process. Research has shown that conducting the reaction of chlorobenzene and chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent (such as 1,2-dichloroethane) in the presence of an alkali metal or ammonium salt of a mineral acid can significantly improve the reaction's efficiency. google.com This approach allows for the use of a much lower molar ratio of chlorosulfonic acid to chlorobenzene (as low as 2.5:1) while still achieving high yields of this compound. google.com This modification reduces the large excess of chlorosulfonic acid typically required, thereby minimizing the subsequent generation of acidic waste during workup. google.com

The following table provides a comparative overview of these synthetic strategies:

| Parameter | Traditional Chlorosulfonic Acid Method | Modified Chlorosulfonic Acid Method | NCS/S-Alkylisothiourea Salt Method |

|---|---|---|---|

| Primary Reagents | Chlorobenzene, excess Chlorosulfonic Acid | Chlorobenzene, Chlorosulfonic Acid, Halogenated Solvent, Mineral Acid Salt | S-Alkylisothiourea salts, N-chlorosuccinimide (NCS) |

| Key Environmental Drawback | Large excess of corrosive acid, high volume of acidic waste | Use of halogenated solvents | Minimal, with recyclable byproducts |

| Reaction Conditions | Harsh, requires high temperatures | Milder than traditional method | Mild conditions |

| Byproduct Management | Difficult, requires neutralization of large acid quantities | Reduced acid waste compared to traditional method | Succinimide byproduct can be recycled back to NCS organic-chemistry.orgthieme-connect.com |

| Overall Yield | ~72-80% (highly dependent on excess acid) google.com | High yields achievable google.com | Good to excellent yields organic-chemistry.org |

Scale-Up Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces significant challenges related to safety, efficiency, and cost. Process optimization is crucial to address these issues, particularly when using the traditional chlorosulfonic acid method, which involves highly exothermic and hazardous steps.

A primary safety concern during scale-up is the management of the highly corrosive and reactive chlorosulfonic acid. The reaction itself, and especially the quenching procedure where the reaction mixture is added to ice water, can generate large volumes of gas and significant heat. mdpi.com A risk assessment of large-scale batch processes often reveals the danger of loss of containment of heated chlorosulfonic acid, posing a severe risk to personnel and facilities. mdpi.com

To mitigate these risks and improve efficiency, a shift from batch processing to continuous manufacturing has been explored for the production of aryl sulfonyl chlorides. mdpi.comresearchgate.net A continuous system, which may employ multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, offers several advantages. mdpi.com It allows for better control over reaction temperature, reduces the volume of hazardous material being processed at any given time, and can significantly improve the space-time yield. mdpi.com For instance, one study demonstrated that a continuous process could achieve a space-time yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of an optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com

Process optimization for both batch and continuous systems often employs a statistical approach known as Design of Experiments (DoE). mdpi.commt.com DoE allows for the simultaneous variation of multiple factors—such as temperature, reagent concentration, and reaction time—to identify the optimal conditions for maximizing product yield and minimizing impurities. mt.comrsc.org This systematic approach provides a deeper understanding of the process and leads to more robust and efficient manufacturing protocols, moving beyond simple trial-and-error optimization. researchgate.net

Key considerations for the scale-up and optimization of this compound synthesis are summarized in the table below.

| Consideration | Challenge | Optimization Strategy / Solution |

|---|---|---|

| Safety | Highly exothermic reaction; large gas evolution; handling of corrosive chlorosulfonic acid. mdpi.com | Implement continuous manufacturing to reduce reaction volume. mdpi.com Utilize robust process control and automation. researchgate.net |

| Process Control | Maintaining optimal temperature and reagent ratios in large batch reactors. | Use of Design of Experiments (DoE) to identify critical process parameters and optimal ranges. mdpi.commt.com Implementation of automated CSTR systems for precise control. researchgate.net |

| Efficiency & Yield | Byproduct formation (e.g., 4,4'-dichlorodiphenyl sulfone); incomplete conversion. | Optimize molar ratios and reaction time via DoE. mt.comrsc.org Continuous processing can improve space-time yield. mdpi.com |

| Workup & Isolation | Hazardous quenching of excess chlorosulfonic acid; obtaining anhydrous product required for subsequent reactions. google.com | Develop controlled quenching procedures. Use of a halogenated solvent allows for separation and azeotropic distillation to remove water, yielding an anhydrous product without isolating the intermediate. google.com |

| Environmental Impact | Generation of large volumes of acidic wastewater. | Modify process to use less excess chlorosulfonic acid. google.com Explore alternative green synthetic routes. organic-chemistry.org |

Advanced Reaction Mechanisms and Derivatization Chemistry

Nucleophilic Substitution Reactions

4-Chlorobenzenesulfonyl chloride is a significant reagent in organic synthesis, primarily valued for its role as a potent electrophile. The strong electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride) make the sulfur atom highly susceptible to attack by various nucleophiles. researchgate.net This reactivity is the basis for its extensive use in creating a diverse range of sulfonated derivatives through nucleophilic substitution reactions.

The reaction between this compound and amines is a cornerstone of sulfonamide synthesis. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton (typically removed by a base) to yield the corresponding sulfonamide. This method is widely employed for the synthesis of N-substituted sulfonamide derivatives which are a class of compounds recognized for their pharmacological significance. google.com

Primary amines react readily with this compound to produce N-substituted sulfonamides. A representative example is the synthesis of N-Benzyl-4-chlorobenzenesulfonamide, which is typically achieved through the reaction of benzylamine (B48309) with this compound. nih.govjocpr.com This reaction serves as a basis for producing a wide array of derivatives. For instance, a series of N-alkyl/aralkyl-4-chlorobenzenesulfonamides have been synthesized by treating various N-alkyl/aryl substituted amines with this compound. google.com Similarly, N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide is prepared by reacting 2-oxolanemethylamine with this compound in a basic aqueous medium under dynamic pH control. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | This compound | N-Benzyl-4-chlorobenzenesulfonamide | Not Specified | nih.govjocpr.com |

| Cyclohexylamine | This compound | N-Cyclohexyl-4-chlorobenzenesulfonamide | 89% | google.com |

| 2-Oxolanemethylamine | This compound | N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide | Not Specified | nih.gov |

Secondary amines, which contain two organic substituents, react with this compound to form N,N-disubstituted sulfonamides. An example of this is the synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide from dibenzylamine (B1670424) and this compound. uantwerpen.be This reaction has been efficiently performed using a continuous flow system, which allows for rapid production. uantwerpen.be Another example involves the further derivatization of an N-substituted sulfonamide; N-Cyclohexyl-4-chlorobenzenesulfonamide can be reacted with benzyl (B1604629) chloride in the presence of sodium hydride to yield N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide with a yield of 82%. google.com

| Reactants | Product | Method/Conditions | Yield | Reference |

|---|---|---|---|---|

| Dibenzylamine, this compound | N,N-Dibenzyl-4-chlorobenzenesulfonamide | Continuous flow synthesis | Not Specified (998 mg/h production rate) | uantwerpen.be |

| N-Cyclohexyl-4-chlorobenzenesulfonamide, Benzyl chloride | N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide | Sodium hydride in DMF | 82% | google.com |

The versatile reactivity of this compound extends to heterocyclic amines, such as 2-aminothiazole (B372263). The reaction of 2-aminothiazole with this compound in the presence of a base like sodium carbonate provides a direct route to 4-chloro-N-(thiazol-2-yl)benzenesulfonamide. nih.govexcli.de This synthesis is typically performed in a solvent like dichloromethane (B109758) at room temperature and results in the formation of the sulfonamide linkage at the amino group of the thiazole (B1198619) ring. nih.govexcli.de In one study, this reaction yielded the desired product, an off-white solid, with a 35% yield. nih.gov

This compound is widely used to convert alcohols into sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. A weak base, such as pyridine (B92270), is typically added to catalyze the reaction and to neutralize the hydrochloric acid byproduct. A key feature of this transformation is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. The resulting 4-chlorobenzenesulfonate (B8647990) esters are valuable intermediates in organic synthesis.

The reaction of this compound with thiols (mercaptans) provides a method for the synthesis of thiosulfonates. In this nucleophilic substitution reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), which facilitates the reaction by deprotonating the thiol to form a more potent thiolate nucleophile and by scavenging the HCl generated. nih.gov The resulting product is an S-alkyl or S-aryl 4-chlorobenzenethiosulfonate, a compound containing a reactive S-S bond. nih.govuantwerpen.be

Reaction with Amines for Sulfonamide Synthesis

Electrophilic Aromatic Substitution via 4-Chlorobenzenesulfonyl Derivatives

This compound is a key reagent in Friedel-Crafts sulfonylation reactions, a classic example of electrophilic aromatic substitution (EAS). In this reaction, the sulfonyl chloride acts as the electrophile precursor, which, upon activation by a Lewis acid catalyst, attacks an electron-rich aromatic ring. This process forges a strong carbon-sulfur bond, leading to the formation of diaryl sulfones.

A prominent industrial application of this reaction is the synthesis of 4,4'-dichlorodiphenyl sulfone. wikipedia.orggoogle.com This is achieved by reacting this compound with chlorobenzene (B131634). The reaction typically requires a catalyst, with anhydrous ferric chloride (FeCl₃) being commonly employed. google.comgoogle.com The catalyst enhances the electrophilicity of the sulfonyl group, facilitating the attack by the chlorobenzene ring. The reaction must be carried out in an anhydrous state, as this compound is readily hydrolyzed to the corresponding 4-chlorobenzenesulfonic acid, which is unreactive in this context. google.comgoogle.com

The general mechanism involves the coordination of the Lewis acid (e.g., FeCl₃) to the sulfonyl chloride, which polarizes the sulfur-chlorine bond and generates a highly electrophilic sulfonylium cation or a potent electrophilic complex. This species is then attacked by the nucleophilic aromatic ring of chlorobenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final sulfone product. byjus.com Due to the directing effects of the chloro substituent on the reacting chlorobenzene, a mixture of isomers can be formed, but the 4,4'-isomer is typically the major product.

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| This compound, Chlorobenzene | Anhydrous Ferric Chloride (FeCl₃) | 145°C to 155°C | 4,4'-Dichlorodiphenyl sulfone | 93.8% | google.com |

| This compound, Chlorobenzene | Solid Acids (e.g., Fe³⁺-montmorillonite, Zeolite beta) | Varies | Diaryl Sulfones | High | rsc.org |

Cyclization Reactions for Heterocyclic Compound Formation

Derivatives of this compound, particularly sulfonamides and sulfonimidamides, are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. These transformations often proceed via intramolecular cyclization pathways.

One notable example is the synthesis of 1,2,6-thiadiazine 1-oxides. rsc.orgjyu.fi These three-dimensional S,N-heterocycles can be prepared from sulfonimidamides, which are accessible from this compound derivatives. The formation of these heterocycles can be achieved through an aza-Michael-addition/cyclization/condensation reaction sequence, for instance, by reacting a sulfonimidamide with a propargyl ketone. jyu.finih.gov Mechanochemical, solvent-free methods have also been developed for this transformation, highlighting its efficiency and environmental friendliness. nih.govresearchgate.net

Another pathway involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines. nih.gov In this process, hydrolysis of the N-cyano group under strong acidic conditions (e.g., aqueous H₂SO₄) generates an NH-sulfoximine intermediate. This intermediate then undergoes intramolecular cyclocondensation to furnish the thiadiazine 1-oxide ring system. nih.gov The reaction conditions, particularly the choice of acid, can significantly influence the outcome. nih.gov

| Precursor Type | Reaction Partners | Key Transformation | Heterocyclic Product | Reference |

| Sulfonimidamides | Propargyl ketones | Aza-Michael-addition/cyclization/condensation | 1,2,6-Thiadiazine 1-oxides | jyu.finih.gov |

| N-Cyano sulfoximines | (Self-cyclization) | Acid-catalyzed hydrolysis and intramolecular cyclocondensation | 1,2,6-Thiadiazine 1-oxides | nih.gov |

| Sulfonimidamides | β-Alkoxyvinyl trifluoromethylketones | Mechanochemical reaction | 3-Trifluoromethyl-1,2,6-thiadiazine 1-oxides | rsc.org |

Hydrolysis of the Sulfonamide Bond in Derivatives

The sulfonamide bond (C-SO₂-N), while generally robust, can be cleaved under hydrolytic conditions. The stability of this linkage is pH-dependent, with hydrolysis rates being influenced by both acidic and basic media. researchgate.net Generally, hydrolysis of sulfonamides is more facile under acidic conditions compared to neutral or alkaline solutions. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism often involves protonation of the nitrogen atom of the sulfonamide. This enhances the leaving group ability of the amine moiety, facilitating the nucleophilic attack of water at the sulfonyl sulfur. For acyclic sulfonamides, this process is significantly slower than for strained cyclic analogs like β-sultams. researchgate.net

Base-Catalyzed Hydrolysis: In alkaline media, the mechanism can proceed via deprotonation of the sulfonamide nitrogen (for primary or secondary sulfonamides), followed by nucleophilic attack. However, the sulfonamide bond is considerably more resistant to base-catalyzed hydrolysis than the corresponding carboxamide bond. researchgate.net For some strained cyclic sulfonamides, evidence suggests a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.net

The specific substituents on both the aryl ring and the nitrogen atom influence the rate and mechanism of hydrolysis. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group, for example, can significantly accelerate both acid- and base-catalyzed hydrolysis of aromatic sulfonamides. acs.org

Functional Group Interconversions and Further Derivatization

The 4-chlorobenzenesulfonyl moiety is a platform for a wide array of functional group interconversions, enabling the synthesis of highly specialized and reactive molecules.

A significant derivatization of this compound is its conversion into N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), commonly known as SulfoxFluor. acs.orgcas.cn This reagent is highly valued for its ability to perform rapid and selective deoxyfluorination of alcohols. enamine.net

The synthesis of SulfoxFluor is a multi-step process that has been optimized for scalability. acs.orgcas.cn

Reduction: this compound is first reduced to sodium 4-chlorobenzenesulfinate.

Acidification & Chlorination: The sulfinate salt is acidified to form 4-chlorobenzenesulfinic acid, which is then chlorinated (e.g., with thionyl chloride) to yield 4-chlorobenzenesulfinyl chloride. cas.cn

Imidation: The sulfinyl chloride is reacted with an imido donor, such as chloramine-T trihydrate, to form 4-chloro-N-tosylbenzenesulfonimidoyl chloride. cas.cn The use of chloramine-T trihydrate is a key improvement over anhydrous versions, enhancing safety and simplifying the procedure. acs.org

Fluoride Exchange: The final step is a halogen exchange reaction where the sulfonimidoyl chloride is treated with a fluoride source, such as potassium fluoride (KF), often catalyzed by a crown ether, to yield the final product, SulfoxFluor. cas.cn

This scalable synthesis provides access to a powerful reagent for modern fluorine chemistry, starting from the readily available this compound. acs.orgcas.cn

The nitrogen atom of sulfonamides derived from this compound can be further functionalized through the introduction of various substituents. Primary or secondary 4-chlorobenzenesulfonamides serve as nucleophiles in these reactions.

N-Alkylation and N-Aralkylation: The sulfonamide nitrogen can be alkylated or aralkylated using appropriate alkyl or aralkyl halides. The reaction is typically performed in the presence of a base, which deprotonates the sulfonamide to generate a more nucleophilic sulfonamidate anion. Common bases include potassium hydroxide (B78521) (KOH) or sodium hydride (NaH). The use of ionic liquids as solvents has been shown to accelerate these reactions and improve yields compared to traditional organic solvents like DMF. researchgate.net This method is general for primary alkyl halides and activated halides like benzyl chloride. researchgate.net

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen is more challenging and often requires transition-metal catalysis. Copper-catalyzed Chan-Lam or palladium-catalyzed Buchwald-Hartwig cross-coupling reactions are common strategies. These methods couple the sulfonamide with an arylboronic acid or an aryl halide, respectively, to form N-aryl sulfonamides.

| Reaction Type | Reagents | Base/Catalyst | Product Type | Reference |

| N-Alkylation | Alkyl Halides (R-X) | KOH | N-Alkyl-4-chlorobenzenesulfonamides | researchgate.net |

| N-Aralkylation | Benzyl Chloride | KOH | N-Benzyl-4-chlorobenzenesulfonamides | researchgate.net |

| N-Arylation | Arylboronic Acids | Copper Catalyst | N-Aryl-4-chlorobenzenesulfonamides | N/A |

| N-Arylation | Aryl Halides | Palladium Catalyst | N-Aryl-4-chlorobenzenesulfonamides | N/A |

Applications in Advanced Materials and Medicinal Chemistry

Precursor in Pharmaceutical Synthesis

4-Chlorobenzenesulfonyl chloride is a versatile reagent in the pharmaceutical industry, primarily utilized for the synthesis of sulfonamide-based drugs and other therapeutically important compounds.

Synthesis of Therapeutically Significant Compounds

Development of Sulfonamide-Based Drugs

The development of sulfonamide-based drugs is a significant area where this compound finds extensive application. prepchem.com The reaction of this compound with various amines (a process known as sulfonylation) is a fundamental step in the creation of a wide array of sulfonamides. dalton.com These synthetic sulfonamides are a class of drugs that have been explored for various therapeutic purposes. The general synthetic route involves the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted-4-chlorobenzenesulfonamide.

The resulting sulfonamide derivatives can be further modified to create a library of compounds with diverse pharmacological profiles. This approach has been instrumental in the discovery and development of new drug candidates. The ability to readily synthesize a variety of sulfonamide derivatives from this compound makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies, aiming to optimize the therapeutic properties of lead compounds.

Enzyme Inhibition Studies of Derivatives

Derivatives of this compound, particularly sulfonamides, have been the subject of numerous enzyme inhibition studies. A prominent example is the investigation of their effects on carbonic anhydrases. dalton.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma.

Research has shown that specific sulfonamide derivatives synthesized from this compound can act as potent inhibitors of certain carbonic anhydrase isozymes. youtube.comrsc.org These studies are crucial for understanding the molecular interactions between the inhibitors and the enzyme's active site, which guides the design of more selective and effective enzyme inhibitors. The evaluation of these derivatives often involves determining their inhibitory concentration (IC50) values, which quantify the concentration of the compound required to inhibit the enzyme's activity by 50%.

Intermediate in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of various agrochemicals. google.com Its use extends to the production of pesticides, including herbicides and acaricides, which are vital for crop protection.

Production of Pesticides (e.g., Ovex, Oryzalin)

This compound is a documented precursor in the synthesis of the acaricide and insecticide Ovex. While the herbicide Oryzalin is a dinitroaniline derivative containing a sulfonamide group, the direct synthesis route from this compound is not explicitly detailed in the provided search results. The synthesis of Oryzalin has been described starting from other precursors.

Synthesis of Herbicides and Acaricides

The versatility of this compound as a reactive intermediate allows for its use in the synthesis of a range of herbicides and acaricides. Ovex, an organochlorine pesticide, serves as a specific example of an acaricide produced from this precursor. Acaricides are pesticides that are specifically used to kill mites and ticks. The synthesis of such compounds highlights the importance of this compound in providing the core chemical structure necessary for their pesticidal activity. The development of new and effective herbicides and acaricides is an ongoing process in the agrochemical industry to address the challenges of weed and pest resistance.

Role in Dye Synthesis

This compound serves as a key intermediate in the manufacturing of certain types of dyes. google.comgoogle.com While not a dye itself, its utility lies in its ability to be incorporated into a dye's molecular structure, often to enhance properties such as fastness or to create specific shades. The sulfonyl chloride group can react with nucleophilic groups present in dye precursors, such as amines (-NH2) or hydroxyl (-OH) groups, to form stable sulfonamide or sulfonate ester linkages. This reaction is particularly relevant in the synthesis of some azo dyes, which are a large and important class of colored compounds characterized by the -N=N- azo linkage. unb.canih.govplantarchives.org By introducing the p-chlorophenylsulfonyl group, the final dye molecule's properties, including its color, solubility, and affinity for certain fabrics, can be precisely tailored. solubilityofthings.com

Application in Perovskite Solar Cell Technology

In the field of renewable energy, this compound (referred to as CBSC in some literature) has emerged as a critical component in the advancement of perovskite solar cells (PSCs). rsc.orgntu.edu.sgresearchgate.net These solar cells are a promising photovoltaic technology due to their potential for high efficiency and low production cost. nsf.gov However, they often suffer from instability and performance degradation due to defects at the interfaces between the different layers of the solar cell. researchgate.netnsf.gov

Research has demonstrated that this compound is an effective interfacial passivation agent. rsc.orgntu.edu.sgresearchgate.net Passivation is a process that neutralizes defects at the surface of a material. In PSCs, defects, such as uncoordinated halide ions, can act as traps for charge carriers, leading to energy loss. This compound functions as a Lewis acid, meaning it can accept a pair of electrons. rsc.orgresearchgate.net When applied to the interface, its molecules act as electron acceptors, binding to negatively charged defects like undercoordinated halide ions and Pb-I antisite defects. rsc.orgresearchgate.net This neutralizes the defects, preventing them from trapping charge carriers.

The application of this compound as a passivation layer has a significant positive impact on both the power conversion efficiency (PCE) and the long-term stability of perovskite solar cells. For instance, PSCs treated with this compound have shown a notable increase in PCE, with one study reporting a jump from 18.29% to 20.02%. rsc.orgntu.edu.sgresearchgate.net Furthermore, the passivated devices exhibit significantly improved stability. In the same study, the treated device maintained 93% of its initial efficiency after being stored for 768 hours under ambient conditions. rsc.orgntu.edu.sgresearchgate.net This enhanced stability is crucial for the commercial viability of perovskite solar cell technology. nih.gov

Table 1: Performance of Perovskite Solar Cells with and without this compound (CBSC) Passivation

| Device | Power Conversion Efficiency (PCE) | Stability (PCE retention after 768h) |

|---|---|---|

| Pristine Device | 18.29% | Lower |

| CBSC-passivated Device | 20.02% | 93% |

Data sourced from a study on interfacial passivation using CBSC. rsc.orgntu.edu.sgresearchgate.net

Precursor for Sulfonated Polymers

This compound is an important starting material in the synthesis of certain high-performance polymers, most notably polysulfones. google.comgoogle.com It serves as a precursor for the monomer 4,4'-dichlorodiphenyl sulfone. google.comgoogle.com This conversion is typically achieved through a Friedel-Crafts reaction where this compound reacts with chlorobenzene (B131634). google.com The resulting 4,4'-dichlorodiphenyl sulfone can then undergo polymerization to form polysulfone resins. These polymers are known for their excellent thermal stability and mechanical strength, making them valuable in a range of demanding applications. The sulfonyl group (SO₂) from the original molecule becomes an integral part of the polymer backbone, contributing to its robust properties.

Biochemical Building Block in Research

In the realm of medicinal chemistry and biochemical research, this compound is utilized as a versatile building block. solubilityofthings.com It allows for the introduction of the p-chlorophenylsulfonyl group into more complex molecules. solubilityofthings.com This structural motif is found in various biologically active compounds. The reactivity of the sulfonyl chloride group enables it to readily form sulfonamides by reacting with amines, a common functional group in many biological molecules and synthetic drug candidates. This reaction is a fundamental tool for creating libraries of compounds for drug discovery. A specific example of its use in research is in the synthesis of precursors for the generation of 3,4-pyridyne, a highly reactive intermediate used in the synthesis of novel heterocyclic compounds. sigmaaldrich.comchemicalbook.com

Analytical and Spectroscopic Characterization of 4 Chlorobenzenesulfonyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-chlorobenzenesulfonyl chloride exhibits characteristic absorption bands that confirm the presence of the sulfonyl chloride group and the substituted benzene (B151609) ring.

The key vibrational modes observed in the IR spectrum of this compound are the asymmetric and symmetric stretching of the S=O bonds, which are typically strong and appear in the ranges of 1375-1365 cm⁻¹ and 1185-1175 cm⁻¹, respectively. The presence of the C-Cl bond on the aromatic ring gives rise to a stretching vibration in the fingerprint region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

A comparison with related structures, such as p-acetaminobenzenesulfonyl chloride, shows similar characteristic peaks for the sulfonyl chloride group at 1371.1 cm⁻¹ and 1170.3 cm⁻¹. researchgate.net The spectrum of chlorobenzene (B131634) itself shows characteristic C-H stretching vibrations for the benzene ring between 3080 and 3030 cm⁻¹ and strong absorptions for the C=C ring stretching around 1500 and 1600 cm⁻¹. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375 - 1365 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1185 - 1175 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl-Chloride | C-Cl Stretch | ~1090 |

| Sulfonyl Chloride | S-Cl Stretch | ~575 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H-NMR spectrum of this compound is relatively simple due to the symmetry of the molecule.

The p-disubstituted benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the electron-withdrawing sulfonyl chloride group are deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the chlorine atom.

For this compound, the aromatic protons typically appear in the range of δ 7.5-8.0 ppm. Specifically, the protons ortho to the SO₂Cl group are expected around δ 7.9-8.0 ppm, while the protons ortho to the Cl atom are expected around δ 7.5-7.6 ppm. chemicalbook.com

The ¹H-NMR spectrum of a closely related derivative, 4-chlorobenzenesulfonamide (B1664158), shows two doublets in the aromatic region at approximately δ 7.85 and δ 7.66 ppm in DMSO-d₆. chemicalbook.com This provides a useful comparison for the expected chemical shifts in this compound.

Table 2: ¹H-NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (ortho to SO₂Cl) | ~7.95 | Doublet | ~8.5 |

| H-3, H-5 (ortho to Cl) | ~7.60 | Doublet | ~8.5 |

Note: Data is typically recorded in CDCl₃ at frequencies ranging from 90 to 400 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.

Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak appears as a pair of peaks (M⁺ and M+2) at m/z 210 and 212, with a relative intensity ratio of approximately 3:1. docbrown.info

The fragmentation of this compound under EIMS conditions involves the loss of the chlorine radical from the sulfonyl chloride group to form the 4-chlorobenzenesulfonyl cation at m/z 175. This is often a prominent peak in the spectrum. Subsequent fragmentation can lead to the loss of sulfur dioxide (SO₂), resulting in the 4-chlorophenyl cation at m/z 111, which is typically the base peak. nih.gov The presence of the chlorine isotope also results in a peak at m/z 113 for the C₆H₄³⁷Cl⁺ fragment. Another significant fragment is observed at m/z 75, which corresponds to the C₆H₃⁺ ion. nih.gov

Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Structure |

| 212 | [C₆H₄³⁵Cl³⁷ClSO₂]⁺ (M+2) |

| 210 | [C₆H₄³⁵Cl₂SO₂]⁺ (M⁺) |

| 175 | [C₆H₄³⁵ClSO₂]⁺ |

| 113 | [C₆H₄³⁷Cl]⁺ |

| 111 | [C₆H₄³⁵Cl]⁺ (Base Peak) |

| 75 | [C₆H₃]⁺ |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating components of a mixture, allowing for the determination of the purity of this compound and the identification of any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and impurity profiling of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for this purpose.

A typical HPLC method for analyzing this compound involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light.

For instance, HPLC has been successfully employed to monitor the progress of reactions involving this compound, such as its conversion to 4,4'-dichlorodiphenyl sulfone. google.com This demonstrates its utility in tracking the consumption of the starting material and the formation of products and byproducts, thereby providing a comprehensive impurity profile. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation of the main component from potential impurities like chlorobenzene, benzenesulfonic acid, and dichlorodiphenyl sulfone. researchgate.netgoogle.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. libretexts.org It is particularly useful for qualitatively assessing the consumption of starting materials and the formation of products.

For reactions involving this compound, TLC is performed on silica (B1680970) gel plates. A small aliquot of the reaction mixture is spotted on the plate alongside the starting material (this compound) and sometimes a co-spot (a spot of the starting material on top of the reaction mixture spot). libretexts.org The plate is then developed in an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of the solvents is adjusted to achieve good separation of the spots.

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. youtube.com The relative polarities of the starting material and product will determine their respective retention factors (Rf values). Since this compound is a relatively nonpolar starting material, the formation of more polar derivatives, such as sulfonamides or sulfonate esters, can be easily visualized as new spots with lower Rf values. The spots are typically visualized under UV light, as the aromatic ring is UV-active. libretexts.org

Titrimetric Analysis for Purity Determination

Titrimetric analysis is a cornerstone quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, titrimetric methods are frequently employed to assess its purity, typically after synthesis or for quality control purposes. These methods are valued for their precision, accuracy, and relatively low cost. The purity is often determined by exploiting the reactivity of the sulfonyl chloride group, which readily undergoes hydrolysis to produce acidic products that can be titrated. Commercial suppliers commonly use titrimetry to certify the purity of this compound, often reporting purities of 98.0% or higher. avantorsciences.comtcichemicals.comtcichemicals.com

The fundamental principle behind the titrimetric assay of this compound involves its controlled hydrolysis. The sulfonyl chloride functional group (–SO₂Cl) reacts with water to yield 4-chlorobenzenesulfonic acid and hydrochloric acid.

Reaction: C₆H₄ClSO₂Cl + 2H₂O → C₆H₄ClSO₃H + HCl

The purity of the original sample can then be determined by titrating either the total amount of acid produced (acid-base titration) or the amount of chloride ions generated from the sulfonyl chloride group (argentometric titration).

Argentometric Titration

Argentometric titration is a specific type of precipitation titration that uses a standardized solution of silver nitrate (B79036) (AgNO₃) as the titrant. It is explicitly mentioned by chemical suppliers as the method for purity analysis of this compound. tcichemicals.comtcichemicals.com The procedure first involves the complete hydrolysis of a precisely weighed sample of this compound. The resulting solution, containing chloride ions (Cl⁻) from the hydrolyzed sulfonyl chloride group, is then titrated with silver nitrate. The silver ions (Ag⁺) react with the chloride ions to form a white precipitate of silver chloride (AgCl).

Titration Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The endpoint of the titration, which indicates that all chloride ions have been precipitated, can be detected using several methods. One common approach is the Mohr method, which uses potassium chromate (B82759) (K₂CrO₄) as an indicator. epa.gov After all the chloride has precipitated as AgCl, the first excess of Ag⁺ ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint. epa.gov Alternatively, a potentiometric titration can be performed, where the change in the electrical potential of the solution is monitored as the titrant is added. A sharp change in potential occurs at the equivalence point. colostate.edu

Acid-Base Titration

An alternative method is the titration of the acidic products of hydrolysis with a standardized base, such as sodium hydroxide (B78521) (NaOH). In this method, a weighed sample of this compound is hydrolyzed, producing one equivalent of 4-chlorobenzenesulfonic acid and one equivalent of hydrochloric acid. This acidic solution is then titrated with a standard base.

Titration Reaction: C₆H₄ClSO₃H + HCl + 2NaOH → C₆H₄ClSO₃Na + NaCl + 2H₂O

The endpoint is typically detected using a pH indicator, like phenolphthalein, which changes color in the appropriate pH range, or by monitoring the pH change with a pH meter to determine the equivalence point. This method quantifies the total acid content, which is directly proportional to the amount of this compound in the sample.

Research Findings and Data

Commercial-grade this compound is typically supplied with a specified purity as determined by titration. The data below reflects typical specifications.

Table 1: Commercial Purity Specifications for this compound

| Supplier/Source | Purity Specification | Analysis Method |

|---|---|---|

| TCI America tcichemicals.com | >98.0% | Argentometric Titration |

| Avantor avantorsciences.com | ≥98.0% | Titrimetric Analysis |

| TCI India tcichemicals.com | >98.0% | Argentometric Titration |

| Sigma-Aldrich sigmaaldrich.com | 97% | Assay |

To illustrate the method, the following table presents a representative data set for the purity determination of a this compound sample using argentometric titration.

Table 2: Illustrative Data for Purity Determination by Argentometric Titration

| Parameter | Value |

|---|---|

| Mass of Sample | 0.4520 g |

| Molecular Weight of this compound | 211.06 g/mol |

| Titrant | 0.1000 M Silver Nitrate (AgNO₃) |

| Initial Burette Reading | 0.50 mL |

| Final Burette Reading | 20.85 mL |

| Volume of AgNO₃ used | 20.35 mL |

Calculation:

Moles of AgNO₃ used: Volume (L) × Molarity (mol/L) = 0.02035 L × 0.1000 mol/L = 0.002035 mol

Moles of Chloride (and thus this compound): From the stoichiometry (Ag⁺ + Cl⁻ → AgCl), the moles of Ag⁺ are equal to the moles of Cl⁻. The hydrolysis of one mole of C₆H₄ClSO₂Cl produces one mole of HCl (and thus one mole of Cl⁻). Therefore, moles of C₆H₄ClSO₂Cl = 0.002035 mol.

Mass of Pure this compound: Moles × Molecular Weight = 0.002035 mol × 211.06 g/mol = 0.4295 g

Purity of Sample: (Mass of Pure Compound / Mass of Sample) × 100% = (0.4295 g / 0.4520 g) × 100% = 95.0%

This example demonstrates how titrimetric data is used to calculate the purity of the compound based on the reactivity of the sulfonyl chloride group.

Mechanistic Investigations of Biological Activity of 4 Chlorobenzenesulfonyl Chloride Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of 4-chlorobenzenesulfonyl chloride derivatives have been evaluated against a wide range of pathogenic microorganisms. These studies are crucial for the development of new therapeutic agents to combat infectious diseases.

Derivatives of 4-chlorobenzenesulfonamide (B1664158) have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A variety of N-substituted derivatives have been synthesized and screened for their antibacterial effects.

For instance, a series of N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines were tested against bacterial isolates from infections of the oral cavity, respiratory tract, and intestinal tract. nih.gov Many of these compounds showed significant antibacterial potency. nih.gov Specifically, 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine demonstrated very strong activity against eleven strains of Gram-positive anaerobic and aerobic bacteria. nih.gov This compound also showed promise against highly resistant microorganisms like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

In another study, new N-(4-chloro-2-arylmethylthio-5-methylphenylsulfonyl)cinnamamide derivatives were designed and synthesized. mdpi.com These compounds, which combine the 4-chlorobenzenesulfonamide pharmacophore with a chalcone (B49325) structure, confirmed antibacterial activity in in-vitro tests against several Gram-positive bacteria, including S. aureus, S. epidermidis, E. hirae, E. faecalis, and B. subtilis. mdpi.com

Furthermore, research into N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide revealed good activity against the Gram-positive bacterium S. aureus. asianpubs.org Similarly, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against numerous anaerobic Gram-positive bacterial strains.

The antimicrobial potential of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives has also been explored. The evaluation of these compounds revealed that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one analog possess antimicrobial activity against Gram-positive bacterial strains. nih.gov

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a bacterium. Several studies have determined the MIC values for various this compound derivatives against different bacterial strains.

For example, the MIC for 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine was found to be ≤ 6.2 μg/ml against eleven strains of Gram-positive bacteria. nih.gov The study highlighted that Parvimonas micra, Finegoldia magna, Peptostreptococcus anaerobius, and Propionibacterium acnes were particularly susceptible to the investigated guanidine (B92328) derivatives. nih.gov

The table below summarizes the MIC values for selected 4-chlorobenzenesulfonamide derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-Chlorobenzenesulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-[4-Chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]-3-(3-sulfamoylphenyl)guanidine | Gram-positive anaerobes and aerobes (11 strains) | ≤ 6.2 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 25923 | 250 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecalis ATCC 29212 | 250 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 25923 | 125 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecalis ATCC 29212 | 125 | nih.gov |

Enzyme Inhibition Potential

Beyond their direct antimicrobial effects, derivatives of this compound have been investigated as inhibitors of specific enzymes that play critical roles in various physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-known class of CA inhibitors.

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were synthesized and evaluated for their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Several of these compounds, derived from a 4-aminosulfonylphenyl precursor, which can be synthesized from this compound, showed potent inhibition. For example, some derivatives displayed higher activity against the cytosolic hCA II isoform than the reference drug acetazolamide (B1664987) (Ki of 12.1 nM), with Ki values as low as 3.3 nM. nih.gov Against the tumor-associated isoform hCA IX, some compounds showed activity better than acetazolamide (Ki of 25.8 nM), with Ki values reaching 6.1 nM. nih.gov

The table below presents the inhibition constants (Ki) for selected benzenesulfonamide (B165840) derivatives against various human carbonic anhydrase isoforms.

Table 2: Inhibition Constants (Ki) of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Derivative Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

|---|---|---|---|---|---|

| Pyrazole-carboxamide derivatives | 10.3 - 866.7 | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 | nih.gov |

| Pyridazine-carboxamide derivatives | 10.3 - 866.7 | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 | nih.gov |

| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | nih.gov |

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. Inhibition of LOX is a therapeutic strategy for inflammatory diseases.

A study on N-[(dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides screened these derivatives for their lipoxygenase enzyme inhibition activity. This indicates that the 4-chlorobenzenesulfonamide scaffold is being explored for its potential to modulate inflammatory pathways through LOX inhibition.

The folate synthesis pathway is essential for the production of nucleic acids (DNA and RNA) and is a critical target for antimicrobial agents. Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway.

The mechanism of action involves the sulfonamide acting as a competitive inhibitor of the natural substrate of DHPS, para-aminobenzoic acid (pABA). researchgate.net By blocking DHPS, the synthesis of dihydrofolic acid is halted, which in turn prevents the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of purines and pyrimidines. researchgate.net This ultimately inhibits bacterial growth. As derivatives of this compound belong to the sulfonamide class, their antimicrobial activity is attributed to this mechanism of inhibiting the folate synthetase pathway. researchgate.netnih.gov

Receptor Interaction and Signal Modulation Studies

Derivatives of this compound have been the subject of various studies to understand how they interact with biological systems at a molecular level. Research into these compounds often involves evaluating their binding to specific receptors and how this interaction modulates cellular signaling pathways. For instance, studies have explored the interaction of sulfonamide-bearing compounds with various receptors to elucidate their mechanism of action. The functional group -SO2NH-, known as the sulfamoyl linkage, is a recognized pharmacologically significant feature. researchgate.net The versatility of the sulfonamide scaffold allows for the development of derivatives that can target a wide array of biological entities, including enzymes and receptors. nih.gov

Investigations have focused on how modifications to the core structure of these derivatives influence their interaction with protein targets. For example, the synthesis of N-alkyl/aryl substituted derivatives of this compound creates a library of compounds that can be screened for their biological activities, including their ability to interact with specific receptors. researchgate.netjarir.com Docking studies are frequently employed to model the interactions between these synthesized compounds and the amino acid residues within the binding sites of target proteins, providing insight into their potential pharmacological effectiveness. scielo.br

Binding Affinity for Specific Receptors (e.g., Serotonin (B10506) Receptors)

The binding affinity of this compound derivatives and related structures to specific receptors, particularly serotonin (5-HT) receptors, is a key area of investigation for understanding their potential neurological effects. Serotonin receptors are a major target for drugs treating a variety of disorders. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), with lower values indicating stronger binding.

Studies on compounds with structural similarities have shown high nanomolar affinity for several serotonin receptor subtypes. researchgate.net For example, certain N,N-dimethyltryptamine derivatives have demonstrated significant binding to 5-HT1A, 5-HT1B/1D, 5-HT2B, and 5-HT7 receptors. researchgate.net The substitution pattern on the aromatic ring plays a crucial role in determining this affinity; for instance, a 5-chloro substituent on an N,N-dimethyltryptamine scaffold can lead to strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net Research on 1,3,5-triazine (B166579) derivatives has also highlighted compounds with very high affinity for the 5-HT6 receptor subtype, while showing significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2L) receptors. researchgate.net

The following table summarizes the binding affinities (Ki, nM) of selected compounds for various serotonin receptors, illustrating the impact of structural variations on receptor interaction.

| Compound/Derivative Class | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| Unsubstituted N,N-dimethyltryptamine (2a) | - | High Affinity | High Affinity | - | - | - |

| 5-Chloro-N,N-dimethyltryptamine (2c) | High Affinity | High Affinity | High Affinity | High Affinity | - | High Affinity |

| 1,3,5-Triazine-methylpiperazine derivative (4) | >1000 | - | - | - | 11 | >1000 |

Data sourced from multiple studies investigating binding affinities of various amine derivatives to serotonin receptors. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a this compound derivative, relates to its biological activity. These studies involve systematically modifying different parts of the molecule and observing the resulting changes in potency or efficacy. nih.gov

For sulfonamide-based compounds, SAR studies often focus on several key modification sites. nih.gov A common approach involves synthesizing a series of derivatives by reacting this compound with various N-substituted amines and then further modifying the resulting sulfonamide. researchgate.net

Key findings from SAR studies on related sulfonamide scaffolds include:

The Amine Substituent: The nature of the group attached to the sulfonamide nitrogen (the R group in Ar-SO2NH-R) is critical. In one study, three series of N-alkyl/aryl-4-chlorobenzenesulfonamides were synthesized and further derivatized with ethyl, benzyl (B1604629), and 4-chlorobenzyl groups to evaluate how these changes affected biological activity. researchgate.net

The Aromatic Ring: Modifications to the benzene (B151609) ring of the 4-chlorobenzenesulfonyl moiety can influence activity. The presence and position of substituents like the chloro group are significant.

SAR studies have demonstrated that O-substitutions can be essential for the antifungal activity of certain heterocyclic compounds, and that the presence of short aliphatic chains or electron-withdrawing groups often favors activity. mdpi.com These systematic explorations are crucial for optimizing lead compounds to yield more potent and selective agents. nih.gov

Pharmacological Significance of Sulfonamide Linkage

The sulfonamide functional group (-SO2NH-) is a cornerstone in medicinal chemistry and is integral to the pharmacological profile of a vast number of therapeutic agents. nih.govajchem-b.com Its significance stems from a combination of its chemical properties and its ability to interact favorably with biological targets.